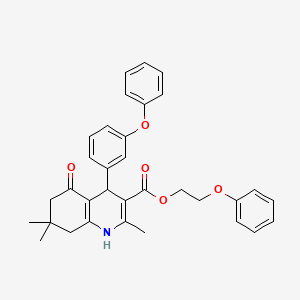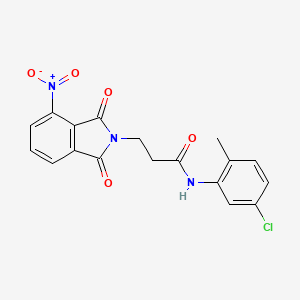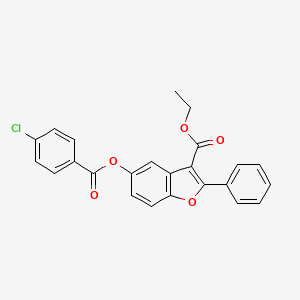![molecular formula C20H19BrN2OS B11686301 4-bromo-N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11686301.png)
4-bromo-N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[(2Z)-4-(4-méthoxyphényl)-5-méthyl-3-(prop-2-én-1-yl)-1,3-thiazol-2(3H)-ylidène]aniline est un composé organique complexe qui comprend un atome de brome, un groupe méthoxyphényl, un cycle thiazole et un groupement aniline.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-bromo-N-[(2Z)-4-(4-méthoxyphényl)-5-méthyl-3-(prop-2-én-1-yl)-1,3-thiazol-2(3H)-ylidène]aniline implique généralement plusieurs étapes :
Formation du cycle thiazole : Le cycle thiazole peut être synthétisé par une réaction de cyclisation impliquant un dérivé de thiourée et une halocétone.
Introduction du groupe méthoxyphényl : Cette étape implique le couplage du cycle thiazole avec un dérivé méthoxyphényl, souvent en utilisant une réaction de couplage croisé catalysée par le palladium.
Bromation : L’atome de brome est introduit par une réaction de bromation, généralement en utilisant du brome ou du N-bromosuccinimide (NBS) comme agent bromant.
Formation du groupement aniline :
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela peut impliquer l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthoxyphényl, conduisant à la formation de quinones.
Réduction : Des réactions de réduction peuvent se produire au niveau du cycle thiazole, conduisant potentiellement à la formation de dihydrothiazoles.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont généralement utilisés.
Substitution : Des nucléophiles tels que des amines, des thiols et des alcoolates peuvent être utilisés dans des réactions de substitution, souvent en conditions basiques.
Principaux produits
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Dihydrothiazoles et composés apparentés.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie médicinale : Le composé peut être étudié pour son potentiel de pharmacophore dans la conception de médicaments, en particulier pour ses interactions avec des cibles biologiques.
Science des matériaux : Sa structure unique en fait un candidat pour le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Le composé peut être utilisé comme sonde pour étudier divers processus biologiques, notamment les interactions enzymatiques et les voies de signalisation cellulaire.
Applications De Recherche Scientifique
(2Z)-N-(4-BROMOPHENYL)-4-(4-METHOXYPHENYL)-5-METHYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de 4-bromo-N-[(2Z)-4-(4-méthoxyphényl)-5-méthyl-3-(prop-2-én-1-yl)-1,3-thiazol-2(3H)-ylidène]aniline implique son interaction avec des cibles moléculaires spécifiques. La structure du composé lui permet de se lier à des enzymes et à des récepteurs, inhibant ou modulant potentiellement leur activité. Le cycle thiazole et le groupe méthoxyphényl sont des groupes fonctionnels clés qui contribuent à son affinité de liaison et à sa spécificité.
Comparaison Avec Des Composés Similaires
Composés similaires
4-bromo-N-[(2Z)-4-(4-hydroxyphényl)-5-méthyl-3-(prop-2-én-1-yl)-1,3-thiazol-2(3H)-ylidène]aniline : Structure similaire, mais avec un groupe hydroxyle au lieu d’un groupe méthoxy.
4-chloro-N-[(2Z)-4-(4-méthoxyphényl)-5-méthyl-3-(prop-2-én-1-yl)-1,3-thiazol-2(3H)-ylidène]aniline : Structure similaire, mais avec un atome de chlore au lieu d’un atome de brome.
Unicité
La présence de l’atome de brome et du groupe méthoxyphényl dans 4-bromo-N-[(2Z)-4-(4-méthoxyphényl)-5-méthyl-3-(prop-2-én-1-yl)-1,3-thiazol-2(3H)-ylidène]aniline confère des propriétés électroniques et stériques uniques, le distinguant de ses analogues. Ces propriétés peuvent influencer sa réactivité et ses interactions avec des cibles biologiques, conduisant potentiellement à des applications uniques en chimie médicinale et en science des matériaux.
Propriétés
Formule moléculaire |
C20H19BrN2OS |
|---|---|
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-4-(4-methoxyphenyl)-5-methyl-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H19BrN2OS/c1-4-13-23-19(15-5-11-18(24-3)12-6-15)14(2)25-20(23)22-17-9-7-16(21)8-10-17/h4-12H,1,13H2,2-3H3 |
Clé InChI |
UUSSDIAYHDLFKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=NC2=CC=C(C=C2)Br)S1)CC=C)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11686221.png)

![3-(2-Methoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11686249.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11686256.png)
![methyl 4-({(2Z)-6-[(2-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11686260.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B11686268.png)
![dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11686269.png)



![Methyl {[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11686286.png)
![2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11686296.png)
![4-[(2,6-dichloro-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11686299.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11686304.png)
